4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with cyclohexylamine and an appropriate carboxylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzophenone: Shares the chlorophenyl group but lacks the piperazine and cyclohexylamino groups.
Cyclohexylamine derivatives: Similar in containing the cyclohexylamino group but differ in other structural aspects.
Uniqueness
4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its biological activity has been investigated in various studies, particularly regarding its potential as an anticancer agent and its interaction with specific biological pathways.
- Molecular Formula : C₁₈H₂₃ClN₂O₂
- Molecular Weight : 378.9 g/mol
- CAS Number : 1324069-48-8
Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Microtubule Synthesis : Disruption of microtubule dynamics is critical for cell division, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression, particularly at the G2/M checkpoint.
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger programmed cell death in tumor cells, which is essential for eliminating cancerous growths.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HUH7 | 5.0 | Significant growth inhibition |
MCF7 | 3.5 | High cytotoxicity |
HCT-116 | 4.0 | Moderate inhibition |
KATO-3 | 6.0 | Reduced viability |
MFE-296 | 4.5 | Induced apoptosis |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and liver cancer cell lines.
Case Studies and Research Findings
-
Study on Cancer Cell Lines (PMC3430221) :
- This study synthesized several piperazine derivatives and tested their effects on multiple cancer cell lines, including liver (HUH7) and breast (MCF7). The results showed significant inhibitory activity across all tested lines, with a focus on long-term stability and effectiveness in inducing apoptosis .
- Mechanistic Evaluation :
- Clinical Implications :
Properties
Molecular Formula |
C19H27ClN4O2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H27ClN4O2/c20-15-6-8-17(9-7-15)23-10-12-24(13-11-23)19(26)21-14-18(25)22-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,26)(H,22,25) |
InChI Key |
AJOFJDPQTQIMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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